

Solubility and stability of 4-Methoxy-3-(trifluoromethyl)bromobenzene

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Compound of Interest

Compound Name: 4-Methoxy-3-(trifluoromethyl)bromobenzene

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An In-depth Technical Guide to the Solubility and Stability of **4-Methoxy-3-(trifluoromethyl)bromobenzene**

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **4-Methoxy-3-(trifluoromethyl)bromobenzene** (CAS No. 1514-11-0), a key fluorinated building block in modern synthetic chemistry. Intended for researchers, medicinal chemists, and process development scientists, this document consolidates known physicochemical properties and offers a framework for its practical application. In the absence of extensive published quantitative data, this guide emphasizes predictive analysis based on molecular structure and provides robust, field-proven experimental protocols for determining critical parameters such as thermodynamic solubility and stability under forced degradation conditions. Our objective is to equip scientists with the foundational knowledge and methodological tools required for the effective handling, application, and analysis of this versatile chemical intermediate.

Introduction and Physicochemical Overview

4-Methoxy-3-(trifluoromethyl)bromobenzene, also known as 4-bromo-2-(trifluoromethyl)anisole, is an aromatic compound whose utility in organic synthesis is derived from its unique combination of functional groups.^[1] The electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the synthetically versatile bromine

atom create a molecule primed for diverse applications, including agrochemical and pharmaceutical ingredient manufacturing.^[1]

A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its successful application. Solubility dictates solvent selection for reactions, purification, and formulation, while stability determines viable reaction conditions, storage protocols, and shelf-life. This guide addresses these critical aspects from both a theoretical and a practical, experimental standpoint.

Core Physicochemical Properties

The compound's properties are summarized below. It typically presents as a colorless to light yellow liquid or a low-melting solid, a common characteristic for substituted benzenes of this molecular weight.^{[2][3]}

Property	Value	Source(s)
CAS Number	1514-11-0	^[4]
Molecular Formula	C ₈ H ₆ BrF ₃ O	^[2]
Molecular Weight	255.03 g/mol	^[4]
Appearance	Colorless to light yellow liquid or solid	^{[2][3]}
IUPAC Name	4-bromo-1-methoxy-2-(trifluoromethyl)benzene	^[3]
Calculated LogP	3.5	

Solubility Profile: Prediction and Experimental Determination

The solubility of a compound is a function of its intermolecular forces and the principle of "like dissolves like." The structure of **4-Methoxy-3-(trifluoromethyl)bromobenzene**—featuring a polar ether group, a highly nonpolar trifluoromethyl group, and a large, hydrophobic bromophenyl scaffold—suggests a nuanced solubility profile.

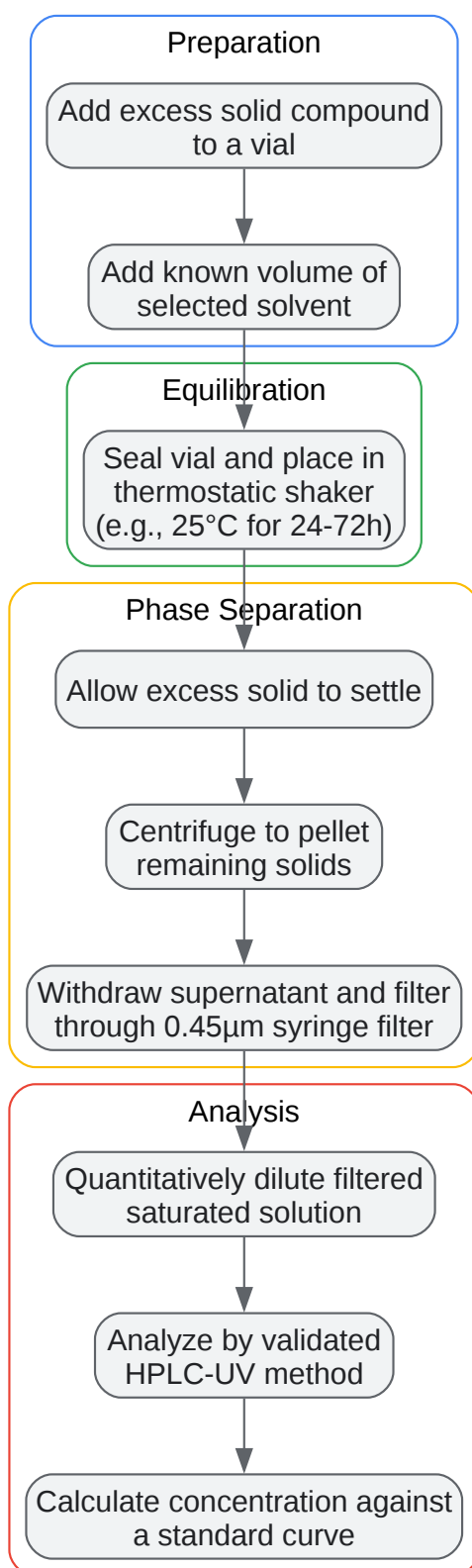
Predicted Solubility

While extensive quantitative data is not available in public literature, a qualitative profile can be predicted based on its structural components.^{[5][6]}

- **Aqueous Solubility:** The high calculated LogP of 3.5 indicates significant lipophilicity, predicting low solubility in water and aqueous buffers.
- **Polar Aprotic Solvents (DMSO, DMF, Acetone):** These solvents are excellent at dissolving a wide range of organic compounds. It is predicted to be highly soluble in this class.
- **Polar Protic Solvents (Methanol, Ethanol):** The methoxy group can act as a hydrogen bond acceptor, suggesting good solubility.
- **Nonpolar/Moderately Polar Solvents (Dichloromethane, Ethyl Acetate):** The overall aromatic and halogenated character predicts moderate to good solubility.^[7]
- **Nonpolar Aliphatic Solvents (Hexanes, Heptane):** Solubility is expected to be limited.

Experimental Determination of Thermodynamic Solubility

For applications in process chemistry and formulation, precise, quantitative solubility data is essential. The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.^{[8][9]} This method measures the concentration of a saturated solution after it has reached equilibrium, providing a definitive value under specific conditions.



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Caption: Workflow for Shake-Flask Solubility Determination.

- Objective: To determine the equilibrium solubility of **4-Methoxy-3-(trifluoromethyl)bromobenzene** in a chosen solvent at a specific temperature.
- Materials:
 - **4-Methoxy-3-(trifluoromethyl)bromobenzene** (solid)
 - Solvent of interest (e.g., pH 7.4 phosphate buffer, methanol)
 - Glass vials with screw caps
 - Thermostatic shaker
 - Centrifuge
 - 0.45 μm syringe filters (ensure compatibility with solvent)
 - Validated HPLC method (see Section 4.0)
- Procedure:
 - Add an excess amount of the solid compound to three separate vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[\[9\]](#)
 - Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.
 - Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).
 - Agitate the vials for a sufficient time to reach equilibrium. For novel compounds, 24 to 48 hours is a typical starting point; preliminary experiments can confirm the necessary duration.[\[10\]](#)
 - After equilibration, remove the vials and allow them to stand at temperature for 1-2 hours to let the solid settle.
 - Centrifuge the vials to pellet any remaining suspended solid.

- Carefully withdraw an aliquot of the clear supernatant and pass it through a syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.
- Perform a precise, quantitative dilution of the filtered sample into the mobile phase to bring its concentration into the linear range of the analytical method.
- Analyze the diluted sample using a validated HPLC method and calculate the concentration based on a standard calibration curve.
- Correct for the dilution factor to determine the final solubility, typically reported in mg/mL or $\mu\text{g/mL}$.

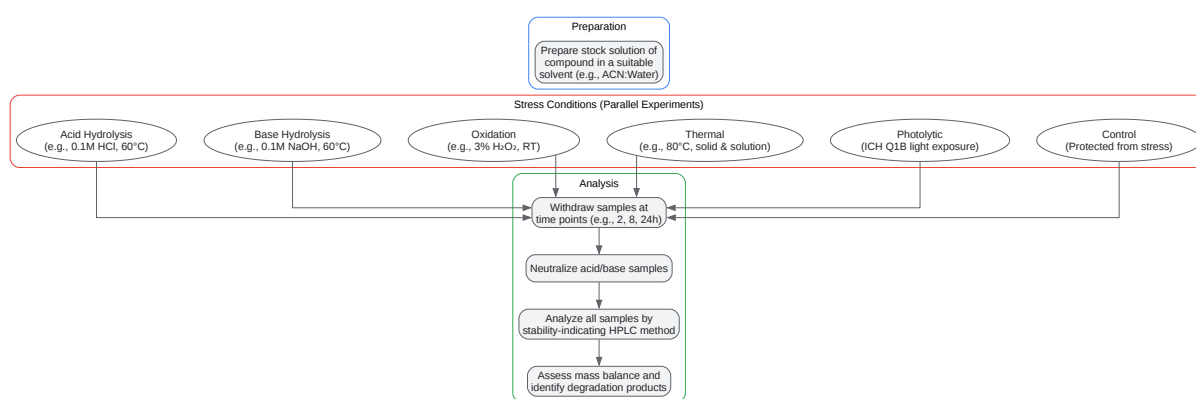
Stability Profile: Forced Degradation Studies

Understanding a molecule's intrinsic stability is crucial for defining handling procedures, storage conditions, and predicting potential degradation pathways. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate decomposition.^{[11][12]} The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is sufficient to identify likely degradants and validate the specificity of analytical methods.^{[13][14]}

Key Stress Conditions

Based on ICH guidelines Q1A(R2), the following conditions are essential for a comprehensive forced degradation study.^{[13][15]}

- **Acid/Base Hydrolysis:** Assesses susceptibility to breakdown in acidic or basic environments. The ether linkage could be a point of cleavage under harsh acidic conditions.
- **Oxidation:** Evaluates stability against oxidative stress. The electron-rich aromatic ring could be susceptible to oxidation.
- **Thermal Stress:** Determines stability at elevated temperatures.
- **Photostability:** Assesses degradation upon exposure to light, as required by ICH Q1B.^[16]^[17] The presence of a bromine atom can sometimes render aromatic rings more susceptible to photolytic cleavage.



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Caption: Workflow for a comprehensive forced degradation study.

- Objective: To identify potential degradation pathways and products for **4-Methoxy-3-(trifluoromethyl)bromobenzene** and to develop a stability-indicating analytical method.

- Materials:
 - Compound stock solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).
 - 0.1 M HCl, 0.1 M NaOH.
 - 3% Hydrogen Peroxide (H₂O₂).
 - Temperature-controlled ovens/baths.
 - Photostability chamber compliant with ICH Q1B options.[\[18\]](#)[\[19\]](#)
 - Validated HPLC method.
- Procedure:
 - Preparation: For each condition, prepare sample vials. Include a control sample protected from all stress conditions.
 - Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.[\[12\]](#)
 - Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Use the same temperature and time points as the acid hydrolysis. Neutralize samples with HCl before analysis.[\[12\]](#)
 - Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor frequently, as oxidation can be rapid. Collect samples at appropriate time points.[\[13\]](#)
 - Thermal Degradation: Expose both the solid compound and a solution to high heat (e.g., 80°C). Sample the solution at various time points.
 - Photostability: Expose the solid compound and a solution to a light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[\[16\]](#) A dark control sample must be run in parallel.

- Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC method (see Section 4.0). The method is considered "stability-indicating" if it can separate all observed degradation peaks from the parent compound peak and from each other.

Recommended Analytical Methodology: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for assessing the purity and stability of aromatic compounds like **4-Methoxy-3-(trifluoromethyl)bromobenzene**.^[20] A reversed-phase method is ideal.

Protocol 4.1: Example HPLC Method for Purity and Stability

- Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical starting gradient would be 60% A / 40% B, ramping to 5% A / 95% B over 15 minutes, followed by a hold and re-equilibration. This must be optimized to ensure separation of all impurities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Scan with a diode array detector (DAD) to determine the optimal wavelength; start with 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve samples in the initial mobile phase composition or acetonitrile.

Causality Note: A C18 column is chosen for its versatility with hydrophobic molecules.[21] The gradient elution is necessary to separate potential degradants that may be more polar or less polar than the parent compound. Formic acid is used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry compatibility if desired.[22]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry, well-ventilated place. Keep away from sources of heat, sparks, and open flames.
- **Incompatibilities:** Avoid contact with strong oxidizing agents.
- **Hazard Statements:** The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Conclusion

4-Methoxy-3-(trifluoromethyl)bromobenzene is a valuable synthetic intermediate with a predictable but largely unquantified solubility and stability profile. This guide provides the theoretical framework and, more importantly, the detailed experimental protocols necessary for researchers to generate the robust, quantitative data required for their work. By employing the standardized shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can confidently integrate this compound into their research and development workflows, ensuring reproducible and reliable outcomes.

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